molecular formula C10H9N3 B8804447 2-(pyrimidin-2-yl)aniline CAS No. 1061358-42-6

2-(pyrimidin-2-yl)aniline

Cat. No. B8804447
Key on ui cas rn: 1061358-42-6
M. Wt: 171.20 g/mol
InChI Key: LLINQVYQJAQYON-UHFFFAOYSA-N
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Patent
US06884801B1

Procedure details

2-Nitrobromobenzene (2.02 g) and 2-bromopyrimidine (0.80 g) were coupled as in Example 83, and the product reduced as in Example 64 to give 2-(2-aminophenyl)pyrimidine. This was reacted with CMI under conditions described in the general procedure for CMI couplings to give N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-(2-pyrimidinyl)aniline.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1Br)([O-])=O.Br[C:12]1[N:17]=[CH:16][CH:15]=[CH:14][N:13]=1>>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:12]1[N:17]=[CH:16][CH:15]=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)Br
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
BrC1=NC=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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